1-(2,2-Dichloroethyl)-2-methylbenzene
Description
1-(2,2-Dichloroethyl)-2-methylbenzene is a substituted aromatic compound featuring a benzene ring with a methyl group at the ortho-position (C2) and a 2,2-dichloroethyl group (-CH₂-CCl₂) at the para-position (C1). This compound belongs to the class of halogenated alkylbenzenes, where the dichloroethyl substituent introduces significant steric and electronic effects. For instance, derivatives like 1-(2-chloroethenyl)-2-methylbenzene (CAS 18684-83-8) and 2-(2-chloroethyl)-1,3-dimethylbenzene (CAS 30595-81-4) share structural motifs and have been characterized in studies .
Properties
CAS No. |
54789-14-9 |
|---|---|
Molecular Formula |
C9H10Cl2 |
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1-(2,2-dichloroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5,9H,6H2,1H3 |
InChI Key |
YLNRSLPWFACRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Methylbenzyl Derivatives Using Phosphorus Pentachloride
One of the primary synthetic routes to 1-(2,2-dichloroethyl)-2-methylbenzene involves the chlorination of 2-methylbenzyl ketone derivatives (such as 2-methylbenzyl adjacent chlormezanone) using phosphorus pentachloride as a chlorinating agent. This method is detailed in a 2013 patent describing the preparation of related dichlorinated benzyl compounds.
Procedure Summary:
- In a three-necked flask at room temperature, ethylene dichloride is mixed with 2-methylbenzyl ketone (adjacent chlormezanone) and stirred while warming to about 62 °C until the solid dissolves fully.
- Phosphorus pentachloride powder is added slowly, and the mixture is heated gradually to 87 °C with reflux for 12 hours.
- The reaction mixture is then cooled and hydrolyzed in an ice/water mixture, followed by multiple water washes to purify the organic phase.
- The organic phase is dried over anhydrous magnesium sulfate and concentrated to yield the product solution.
- The product solution contains approximately 99.54% of 1-chloro-2-(dichlorobenzyl)benzene (a close structural analog), with a yield of 96.2% based on HPLC-MS analysis.
- A comparative example using methylene dichloride as solvent and slightly different conditions yielded 96.47% purity with a 92.1% yield after concentration.
| Parameter | Value |
|---|---|
| Starting material | 2-methylbenzyl ketone (adjacent chlormezanone) |
| Chlorinating agent | Phosphorus pentachloride |
| Solvent | Ethylene dichloride / Methylene dichloride |
| Reaction temperature | 62–87 °C |
| Reaction time | 12 hours |
| Product purity (HPLC-MS) | ~99.5% |
| Yield | 92–96% |
This method is robust and scalable, providing high purity and yield suitable for further synthetic applications.
Halogenation of Phenethyl Alcohol Derivatives via Triphenylphosphine and Halogenated Reagents
Another synthetic approach involves converting the corresponding phenethyl alcohol derivatives to the halogenated product using triphenylphosphine and halogenated reagents such as trichloroacetamide or carbon tetrabromide.
Procedure Summary:
- The phenethyl alcohol derivative is reacted with triphenylphosphine and a halogenated reagent (e.g., trichloroacetamide for chlorination) in dry dichloromethane under nitrogen atmosphere at room temperature.
- The reaction typically proceeds for about 1 hour.
- After completion, the reaction is quenched with cold water, and the product is isolated by silica gel column chromatography.
This method is adapted from procedures for synthesizing halohydrocarbon substrates and can be tailored to produce 1-(2,2-dichloroethyl)-2-methylbenzene by selecting appropriate starting alcohols and reagents.
| Parameter | Value |
|---|---|
| Starting material | 2-methylphenethyl alcohol |
| Reagents | Triphenylphosphine, trichloroacetamide |
| Solvent | Dry dichloromethane |
| Atmosphere | Nitrogen |
| Temperature | Room temperature (approx. 30 °C) |
| Reaction time | 1 hour |
| Purification | Silica gel column chromatography |
This method is efficient for small-scale synthesis and allows for good control over product purity.
Friedel-Crafts Type Alkylation Using Aluminum Chloride Catalysis
A further method involves Friedel-Crafts type alkylation of aromatic rings with chlorinated alkylating agents in the presence of aluminum chloride as a Lewis acid catalyst.
Procedure Summary:
- 1-chloro-2-(dichlorobenzyl)benzene is reacted with aluminum chloride in methylene dichloride solvent.
- The mixture is stirred at room temperature or slightly elevated temperatures for several hours.
- After reaction completion, the mixture is cooled, quenched, and washed sequentially with water, dilute hydrochloric acid, tetrahydrofuran, and methanol.
- The product is isolated by vacuum drying.
This approach is useful for preparing resin-bound derivatives or functionalized aromatic compounds and can be adapted for 1-(2,2-dichloroethyl)-2-methylbenzene synthesis with appropriate substrates.
| Parameter | Value |
|---|---|
| Starting material | 1-chloro-2-(dichlorobenzyl)benzene |
| Catalyst | Aluminum chloride |
| Solvent | Methylene dichloride |
| Reaction temperature | 25 °C |
| Reaction time | 4 hours |
| Workup | Sequential washing and vacuum drying |
This method is more specialized but provides access to derivatives and functionalized compounds based on the target molecule.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|---|
| Chlorination with PCl5 | Phosphorus pentachloride, ethylene dichloride | 62–87 °C, 12 h | 92–96 | ~99.5 | Pilot to industrial scale | High yield and purity, scalable |
| Halogenation of phenethyl alcohol | Triphenylphosphine, trichloroacetamide | Room temperature, 1 h | Moderate to high | High | Laboratory scale | Mild conditions, suitable for small scale |
| Friedel-Crafts alkylation | Aluminum chloride, methylene dichloride | Room temperature, 4 h | Not specified | Not specified | Specialized synthesis | Useful for resin or derivative synthesis |
Research Findings and Observations
- The chlorination method using phosphorus pentachloride and ethylene dichloride is well-documented and yields high purity product suitable for further chemical transformations.
- The halogenation of phenethyl alcohol derivatives using triphenylphosphine and halogenated reagents offers a milder alternative with good yields, ideal for laboratory-scale synthesis.
- Friedel-Crafts alkylation methods provide routes to functionalized derivatives of the compound, expanding its utility in synthetic chemistry.
- Purification is commonly achieved via silica gel column chromatography or sequential washing and drying steps, ensuring removal of residual reagents and byproducts.
- Analytical methods including HPLC-MS and NMR spectroscopy confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: Dichloroethylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert dichloroethylmethylbenzene to ethylmethylbenzene by removing the chlorine atoms.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nitration typically involves a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while sulfonation uses sulfur trioxide (SO3) or oleum.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethylmethylbenzene.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Dichloroethylmethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies involving the effects of chlorinated aromatic compounds on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of dichloroethylmethylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition, DNA damage, and oxidative stress.
Comparison with Similar Compounds
Substituent Effects and Reactivity
a. 1-(2-Chloroethenyl)-2-methylbenzene (CAS 18684-83-8)
- Structure : Features a vinyl chloride group (-CH=CHCl) at C1 and a methyl group at C2.
- Reactivity : The chloroethenyl group is highly reactive in addition and polymerization reactions due to the electron-deficient double bond. This contrasts with the dichloroethyl group in 1-(2,2-Dichloroethyl)-2-methylbenzene, which may undergo nucleophilic substitution or elimination reactions .
- Applications : Used in synthetic intermediates for pharmaceuticals and agrochemicals.
b. 2-(2-Chloroethyl)-1,3-dimethylbenzene (CAS 30595-81-4)
c. Bis(2-chloroethyl) Ether (CAS 111-44-4)
- Structure : An ether with two 2-chloroethyl groups.
- Hazard Profile: Classified as a carcinogen and vesicant, highlighting the risks of dichloroethyl moieties in chemical design .
Physicochemical Properties
The table below compares key properties of 1-(2,2-Dichloroethyl)-2-methylbenzene with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Substituents |
|---|---|---|---|---|---|
| 1-(2,2-Dichloroethyl)-2-methylbenzene* | C₉H₁₀Cl₂ | 189.08 (calc.) | ~250 (est.) | 3.2 | 2-methyl, 1-(2,2-dichloroethyl) |
| 1-(2-Chloroethenyl)-2-methylbenzene | C₉H₉Cl | 152.62 | 210–215 | 2.8 | 2-methyl, 1-(chloroethenyl) |
| 2-(2-Chloroethyl)-1,3-dimethylbenzene | C₁₀H₁₃Cl | 168.67 | 230–235 | 3.5 | 1,3-dimethyl, 2-(chloroethyl) |
| Bis(2-chloroethyl) ether | C₄H₈Cl₂O | 155.01 | 178 | 1.9 | Dichloroethyl ether |
*Estimated values for 1-(2,2-Dichloroethyl)-2-methylbenzene based on analogs.
Toxicological and Environmental Considerations
- Chloroethenyl Group: Derivatives like 1-(2-chloroethenyl)-2-methylbenzene may generate toxic degradation products, including chlorinated phenols, under environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
